4-Amino-N3-(3-methoxyphenyl)imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide
Description
This compound belongs to the imidazo-triazine class, characterized by a fused bicyclic core (imidazo[4,3-C][1,2,4]triazine) with carboxamide groups at positions 3 and 6. The N3-substituted 3-methoxyphenyl group and the 4-amino moiety distinguish it structurally from related analogs. Such substitutions are hypothesized to enhance solubility, receptor binding affinity, and metabolic stability, making it a candidate for therapeutic applications, particularly in oncology or CNS disorders .
Properties
Molecular Formula |
C14H13N7O3 |
|---|---|
Molecular Weight |
327.30 g/mol |
IUPAC Name |
4-amino-3-N-(3-methoxyphenyl)imidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide |
InChI |
InChI=1S/C14H13N7O3/c1-24-8-4-2-3-7(5-8)18-14(23)9-11(15)21-6-17-10(12(16)22)13(21)20-19-9/h2-6H,15H2,1H3,(H2,16,22)(H,18,23) |
InChI Key |
AXZOBDFFNOOHDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N3C=NC(=C3N=N2)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N3-(3-methoxyphenyl)imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide can be achieved through a one-pot, multicomponent reaction. This method involves the reaction of trialkyl orthoesters, 2-aminoimidazoles, and cyanamide under microwave irradiation or conventional heating . The reaction conditions are optimized to ensure high purity and yield of the desired product. The process is highly selective and allows for the preparation of a library of novel compounds with varying substituents.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve efficient production. The use of microwave irradiation in industrial settings can enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N3-(3-methoxyphenyl)imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[4,3-C][1,2,4]triazine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazo[4,3-c]triazine derivatives exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Key Findings:
- Mechanism of Action: The compound may interfere with DNA synthesis and repair mechanisms in cancer cells.
- Case Study: A derivative similar to 4-Amino-N3-(3-methoxyphenyl)imidazo[4,3-C][1,2,4]triazine demonstrated significant cytotoxicity against various cancer cell lines in vitro .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its structure allows it to interact with microbial enzymes or cellular structures.
Key Findings:
- Broad-Spectrum Activity: Exhibits activity against both Gram-positive and Gram-negative bacteria.
- Case Study: In a comparative study of triazine derivatives, compounds with similar structures showed effective inhibition of bacterial growth .
Anti-inflammatory Effects
Some studies suggest that derivatives of imidazo[4,3-c]triazine can possess anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases.
Key Findings:
- Mechanism: The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study: A related compound was found to reduce inflammation markers in animal models .
Herbicidal Activity
Research into the herbicidal potential of imidazo[4,3-c]triazine derivatives indicates that they can act as effective herbicides by inhibiting specific biochemical pathways in plants.
Key Findings:
- Targeted Action: Compounds have been shown to disrupt photosynthesis or amino acid synthesis in target weeds.
- Case Study: Field trials demonstrated that certain derivatives significantly reduced weed biomass without harming crop yields .
Photovoltaic Materials
The unique electronic properties of imidazo[4,3-c]triazine derivatives make them suitable candidates for use in organic photovoltaic devices.
Key Findings:
Mechanism of Action
The mechanism of action of 4-Amino-N3-(3-methoxyphenyl)imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of viral replication. The exact pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The table below highlights key structural and functional differences between the target compound and analogs from literature:
Structural Insights :
- Substituent Effects :
Biological Activity
4-Amino-N3-(3-methoxyphenyl)imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies regarding its biological activity, mechanism of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by its imidazo[4,3-C][1,2,4]triazine core, which is known for diverse biological properties. The synthesis of such compounds often involves multicomponent reactions that yield high-purity products suitable for biological testing. For instance, methods involving microwave irradiation have been reported to enhance reaction efficiency and yield .
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[4,3-C][1,2,4]triazine derivatives. The compound has shown efficacy against various cancer cell lines:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Mechanism of Action : The compound induces cell cycle arrest and apoptosis through a p53-independent pathway. It has been observed to cause G0/G1 and G2/M phase arrest in treated cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | HCT-116 | 5.0 | 6.4 |
| This compound | MCF-7 | 7.5 | 5.0 |
| This compound | HeLa | 11.0 | 1.7 |
The selectivity index indicates the compound's preferential toxicity towards cancer cells compared to non-cancerous cells.
Mechanistic Studies
Mechanistic investigations reveal that the compound does not inhibit MDM2-p53 interactions but rather promotes apoptosis in both wild-type and mutant p53 cell lines. Flow cytometry analyses have demonstrated significant increases in sub-G1 populations indicative of apoptosis .
Case Studies
In a recent study focusing on a series of triazine derivatives including the compound :
- Study Design : The effects on cell viability were assessed using MTT assays after 72 hours of treatment.
- Results : The compound exhibited significant cytotoxicity across multiple cancer cell lines with varying IC50 values. Notably, compounds with specific substituents demonstrated enhanced activity due to better interaction with cellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
